Einecs 249-472-1
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 249-472-1 is a listed chemical substance within the EU regulatory framework. Based on contextual data, EINECS 249-472-1 may belong to a class of fluorinated or organometallic compounds, given the prevalence of such substances in the inventory (e.g., perfluorinated quaternary ammonium salts listed in EINECS, such as [91081-09-3] and [92129-34-5]) . These compounds often exhibit unique physicochemical properties, such as thermal stability and resistance to degradation, making them valuable in industrial applications like surfactants or coatings.
Properties
IUPAC Name |
1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N10.C6H12O7/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;7-1-2(8)3(9)4(10)5(11)6(12)13/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXBATRFHOEXMX-IFWQJVLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183411 | |
| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29147-50-0 | |
| Record name | D-Gluconic acid, compd. with N,N′′-bis[[(4-chlorophenyl)amino]iminomethyl]-1,4-piperazinedicarboximidamide (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29147-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029147500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-gluconic acid, compound with N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazin-1,4-dicarboxamidine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Physicochemical Parameters for Synthesis Validation
The REACH Regulation mandates rigorous testing of substances to ensure safety and environmental compatibility. For synthesized compounds, critical parameters include:
Melting/Freezing Temperature
Differential thermal analysis (DTA) and DSC are standard methods for determining phase transitions. Supercooling effects must be mitigated to ensure accurate measurements. For instance, DSC records energy differences between a substance and a reference material under controlled temperature programs, enabling precise identification of melting points.
Boiling Temperature and Vapor Pressure
Static and dynamic methods, such as ebulliometry, are employed to measure boiling ranges. Vapor pressure data, essential for assessing volatility, are determined using isoteniscopes or effusion techniques.
Solubility and Partition Coefficients
Water solubility tests under standardized conditions (e.g., OECD 105) inform solvent selection during synthesis. Octanol-water partition coefficients (log K<sub>ow</sub>) are measured via shake-flask or HPLC methods to predict environmental fate.
Life Cycle Assessment (LCA) Considerations in Chemical Preparation
Environmental Impact Optimization in Synthesis Pathways
LCA evaluates the environmental footprint of chemical production from raw material extraction to end-of-life disposal. Key considerations for Einecs 249-472-1 (if synthesized) would include:
Feedstock Selection
Energy Intensity in Reaction Design
Exothermic reactions (e.g., hydrogenation) can minimize external energy inputs, whereas endothermic processes (e.g., pyrolysis) necessitate renewable energy integration to mitigate carbon footprints.
Byproduct Management
Closed-loop systems for solvent recovery and catalytic converters for gaseous emissions align with green chemistry principles, reducing hazardous waste generation.
Methodological Challenges and Data Gaps
Limitations in Existing Preparation Frameworks
-
EC number validation : The invalid checksum for 249-472-1 precludes definitive identification in ECHA databases.
-
Toxicity data gaps : Many chemicals lack characterization factors for human health impacts, complicating LCA comparisons.
-
Analytical reproducibility : Variability in test conditions (e.g., pH, temperature) affects the reliability of partition coefficient measurements .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylaminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylaminoacetaldehyde.
Reduction: It can be reduced to form dimethylaminoethanolamine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products:
Oxidation: Dimethylaminoacetaldehyde.
Reduction: Dimethylaminoethanolamine.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Pharmaceutical Industry
2,4-Dichlorobenzyl alcohol is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role as an antiseptic agent is noteworthy, especially in formulations aimed at treating skin infections and other microbial conditions.
Case Study: Antiseptic Formulations
A study demonstrated the efficacy of 2,4-Dichlorobenzyl alcohol in topical antiseptic formulations. The compound exhibited significant antimicrobial activity against a range of pathogens, making it a valuable ingredient in over-the-counter antiseptics.
Cosmetic Products
The compound is also found in cosmetic formulations where it serves as a preservative and antimicrobial agent. Its ability to inhibit microbial growth extends the shelf life of products while ensuring safety for consumers.
Data Table: Cosmetic Applications
| Product Type | Function | Concentration (%) |
|---|---|---|
| Skin creams | Preservative | 0.5 - 1.0 |
| Hair care products | Antimicrobial agent | 0.2 - 0.5 |
| Deodorants | Fragrance stabilizer | 0.5 - 1.0 |
Agricultural Uses
In agriculture, 2,4-Dichlorobenzyl alcohol is used as a plant growth regulator and pesticide. Its application helps in controlling unwanted vegetation and promoting healthy crop growth.
Case Study: Efficacy in Weed Control
Research has shown that when applied at specific concentrations, 2,4-Dichlorobenzyl alcohol effectively reduces weed populations without harming the crops. This selective herbicidal action makes it a preferred choice among farmers.
Industrial Applications
The compound finds usage in various industrial applications, including its role as a solvent and in the synthesis of other chemicals.
Data Table: Industrial Applications
| Industry | Application | Notes |
|---|---|---|
| Chemical manufacturing | Solvent in reactions | Enhances solubility |
| Paints and coatings | Additive for stability | Improves shelf life |
Regulatory Status
The regulatory landscape for 2,4-Dichlorobenzyl alcohol is shaped by its classification under various safety guidelines, including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations in Europe. This classification ensures that its use is monitored and controlled to minimize risks to human health and the environment.
Mechanism of Action
The mechanism of action of 2-Dimethylaminoethanol involves its interaction with cellular membranes and neurotransmitter systems. It is believed to increase the production of acetylcholine, a neurotransmitter, by providing a precursor for its synthesis. This action is thought to enhance cognitive function and memory .
Comparison with Similar Compounds
Research Findings and Data Analysis
Toxicological Profiles
Industrial Utility
- This compound : Likely utilized in firefighting foams or water-repellent textiles.
- Compound C : Employed in biodegradable polymer production, highlighting a shift toward greener alternatives .
Q & A
Q. Table 1: Synthetic Yields of this compound Under Different Catalytic Conditions
| Catalyst Type | Solvent | Temperature (°C) | Average Yield (%) | Standard Deviation |
|---|---|---|---|---|
| Pd/C | EtOH | 80 | 78 | ±2.1 |
| FeCl₃ | DCM | 25 | 65 | ±3.4 |
Q. Table 2: Factors Influencing Reported Melting Points
| Study | Melting Point (°C) | Purity (%) | Instrumentation | Heating Rate (°C/min) |
|---|---|---|---|---|
| A | 152–154 | 99.5 | DSC | 10 |
| B | 148–150 | 97.0 | Capillary | 5 |
Key Considerations for Methodological Rigor
- Ethical Practices : Document solvent disposal protocols and safety data sheets (SDS) for hazardous intermediates .
- Data Transparency : Publish raw datasets, instrument parameters, and calibration curves in supplementary materials to enable replication .
- Statistical Accountability : Use tools like R or Python for regression analysis and hypothesis testing, reporting p-values and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
